molecular formula C11H20F3NO2S B13338231 (S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine

(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine

Cat. No.: B13338231
M. Wt: 287.34 g/mol
InChI Key: LLZSCXKLYAAECJ-JTQLQIEISA-N
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Description

(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluorobutylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the trifluorobutylsulfonyl group.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Trifluorobutylsulfonyl Group: The trifluorobutylsulfonyl group is introduced via a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sulfonyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.

    Industry: It is utilized in the production of materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutylsulfonyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine: shares similarities with other fluorinated pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific trifluorobutylsulfonyl substitution, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability, reactivity, and potential for selective interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20F3NO2S

Molecular Weight

287.34 g/mol

IUPAC Name

(2S)-2-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidine

InChI

InChI=1S/C11H20F3NO2S/c12-11(13,14)6-3-9-18(16,17)8-2-5-10-4-1-7-15-10/h10,15H,1-9H2/t10-/m0/s1

InChI Key

LLZSCXKLYAAECJ-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)CCCS(=O)(=O)CCCC(F)(F)F

Canonical SMILES

C1CC(NC1)CCCS(=O)(=O)CCCC(F)(F)F

Origin of Product

United States

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